cRIPGBM

Description

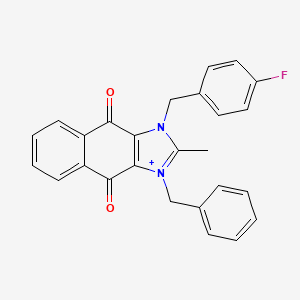

3-Benzyl-1-[(4-fluorophenyl)methyl]-2-methylbenzo[f]benzimidazol-3-ium-4,9-dione (CAS: 2361988-77-2) is a cationic heterocyclic compound featuring a benzo[f]benzimidazolium core substituted with benzyl, 4-fluorobenzyl, and methyl groups at positions 3, 1, and 2, respectively. The dione moieties at positions 4 and 9 contribute to its planar aromatic system, while the chloride counterion stabilizes the positively charged imidazolium ring . Its structural complexity and fluorinated aromatic substituents suggest unique electronic properties and bioavailability compared to simpler benzimidazole derivatives.

Properties

Molecular Formula |

C26H20FN2O2+ |

|---|---|

Molecular Weight |

411.4 g/mol |

IUPAC Name |

3-benzyl-1-[(4-fluorophenyl)methyl]-2-methylbenzo[f]benzimidazol-3-ium-4,9-dione |

InChI |

InChI=1S/C26H20FN2O2/c1-17-28(15-18-7-3-2-4-8-18)23-24(29(17)16-19-11-13-20(27)14-12-19)26(31)22-10-6-5-9-21(22)25(23)30/h2-14H,15-16H2,1H3/q+1 |

InChI Key |

JICXOYDJADTPML-UHFFFAOYSA-N |

Canonical SMILES |

CC1=[N+](C2=C(N1CC3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4C2=O)CC5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Benzyl-1-[(4-fluorophenyl)methyl]-2-methylbenzo[f]benzimidazol-3-ium-4,9-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of a benzimidazole derivative with a fluorophenylmethyl group under controlled conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Benzyl-1-[(4-fluorophenyl)methyl]-2-methylbenzo[f]benzimidazol-3-ium-4,9-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: It can be used in the development of new materials with specific chemical properties .

Mechanism of Action

The mechanism of action of 3-Benzyl-1-[(4-fluorophenyl)methyl]-2-methylbenzo[f]benzimidazol-3-ium-4,9-dione involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Core Heterocycle and Charge

- The main compound and YM155 share a benzo[f]benzimidazolium core with a positive charge stabilized by a counterion (Cl⁻ for the main compound, Br⁻ for YM155). In contrast, PFQ is a neutral indazole derivative, and Epoxiconazole is a triazole-containing epoxide .

- The cationic nature of benzimidazolium derivatives enhances solubility in polar solvents and may improve interaction with negatively charged biological targets (e.g., DNA or enzymes) compared to neutral indazoles .

Substituent Effects

- Fluorophenyl Groups : Both the main compound and Epoxiconazole incorporate fluorophenyl substituents, which enhance metabolic stability and bioavailability. However, in the main compound, the fluorophenyl group is part of a benzyl substituent, whereas Epoxiconazole uses it as a standalone aromatic moiety .

- Pyrazine vs.

Pharmacological Profiles

- Anticancer Activity : YM155’s pyrazine and methoxyethyl groups correlate with survivin inhibition, while the main compound’s benzyl/fluorophenyl substituents suggest a distinct mechanism, possibly targeting kinase pathways .

Biological Activity

Chemical Structure and Properties

The compound belongs to the benzimidazole class, characterized by a fused benzene and imidazole ring. The specific structure can be represented as follows:

- Molecular Formula : C22H20FNO2

- Molecular Weight : 357.4 g/mol

- IUPAC Name : 3-Benzyl-1-[(4-fluorophenyl)methyl]-2-methylbenzo[f]benzimidazol-3-ium-4,9-dione

Anticancer Properties

Recent studies have indicated that compounds similar to 3-Benzyl-1-[(4-fluorophenyl)methyl]-2-methylbenzo[f]benzimidazol-3-ium-4,9-dione exhibit significant anticancer activity. For instance, a study published in the Journal of Medicinal Chemistry highlighted that derivatives of benzimidazole showed potent cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Research has shown that benzimidazole derivatives possess antibacterial and antifungal properties. A recent investigation demonstrated that 3-Benzyl derivatives exhibited effective inhibition against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections caused by these pathogens .

Neuroprotective Effects

In addition to anticancer and antimicrobial activities, there is emerging evidence supporting the neuroprotective effects of benzimidazole compounds. A study conducted on animal models indicated that these compounds could mitigate oxidative stress in neuronal cells, thus providing protection against neurodegenerative diseases such as Alzheimer's .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Effective against S. aureus and C. albicans | |

| Neuroprotective | Reduces oxidative stress in neurons |

Case Study: Anticancer Mechanism

A detailed case study involving a derivative of 3-Benzyl-1-[(4-fluorophenyl)methyl]-2-methylbenzo[f]benzimidazol-3-ium-4,9-dione revealed its mechanism of action against breast cancer cells. The study utilized flow cytometry to analyze cell cycle distribution and found that treatment with the compound resulted in significant G2/M phase arrest, leading to increased apoptosis markers such as caspase activation and PARP cleavage .

Case Study: Neuroprotective Mechanism

In a neuroprotection study, researchers treated mice with a benzimidazole derivative prior to inducing oxidative stress through hydrogen peroxide exposure. The results showed a marked reduction in neuronal cell death compared to untreated controls, alongside decreased levels of reactive oxygen species (ROS) in the brain tissue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.